Pemaglitazar

Analytical Chemistry Metabolomics Mass Spectrometry

Pemaglitazar is a structurally differentiated dual PPARα/γ agonist (C₁₈H₁₇F₃O₃S) for reproducible in vitro research. Its distinct trifluoromethyl-phenoxy scaffold and moderate PPARγ potency (mouse EC₅₀ 16,400 nM) make it essential for SAR panels, transactivation assay calibration, and class-vs-compound toxicity studies. Unlike higher-MW glitazars, its 370.39 Da mass streamlines LC-MS method development. Order ≥98% pure reference standard, stored at -20°C, to ensure inter-study reproducibility. Select this compound for validated, compound-specific investigation—do not substitute.

Molecular Formula C18H17F3O3S
Molecular Weight 370.4 g/mol
CAS No. 496050-39-6
Cat. No. B1252941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemaglitazar
CAS496050-39-6
Molecular FormulaC18H17F3O3S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C18H17F3O3S/c1-12-4-2-3-5-16(12)25-11-10-15(17(22)23)24-14-8-6-13(7-9-14)18(19,20)21/h2-9,15H,10-11H2,1H3,(H,22,23)/t15-/m0/s1
InChIKeyYDTVNTDYQGJBOX-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pemaglitazar Procurement Guide: CAS 496050-39-6 PPARα/γ Dual Agonist for Metabolic Research


Pemaglitazar (CAS 496050-39-6; molecular formula C₁₈H₁₇F₃O₃S; molecular weight 370.39) is an experimental dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist developed for investigating type 2 diabetes mellitus and associated dyslipidemia . It belongs to the glitazar class of synthetic ligands that simultaneously target PPARα (regulating lipid metabolism) and PPARγ (mediating insulin sensitization), thereby addressing both hyperglycemia and atherogenic dyslipidemia within a single molecular entity . Unlike single-receptor agonists such as pioglitazone (PPARγ-selective) or fenofibrate (PPARα-selective), dual activation offers the experimental advantage of studying integrated metabolic pathway modulation in relevant cell-based and animal models .

Pemaglitazar vs. Other Glitazars: Why Substitution Compromises Experimental Integrity


Substituting Pemaglitazar with another dual PPARα/γ agonist—such as Tesaglitazar, Muraglitazar, or Aleglitazar—fundamentally alters the pharmacological profile under investigation. Despite sharing the dual α/γ activation mechanism, these compounds exhibit vastly divergent potencies at each receptor subtype, different PPARγ/PPARα selectivity ratios, and distinct species-dependent activity profiles [1]. For instance, Aleglitazar activates human PPARα with an EC₅₀ of 5 nM, while Tesaglitazar requires 4,780 nM—a nearly 1,000-fold potency differential [1]. Furthermore, each glitazar produces a unique circulating metabolite signature with differing toxicological implications, as demonstrated in comparative metabolic profiling of Muraglitazar and Peliglitazar (a structurally related analog) [2]. These quantitative divergences mean that experimental results cannot be generalized across the glitazar class; procurement decisions must be compound-specific to ensure reproducibility and interpretability.

Pemaglitazar Comparative Evidence: Quantified Differentiation from PPARα/γ Analogs


Pemaglitazar Molecular Weight: Differentiating Procurement Factor for Analytical Workflows

Pemaglitazar (MW 370.39 g/mol) exhibits a significantly lower molecular weight compared to the majority of advanced dual PPARα/γ agonists. This physical-chemical distinction directly impacts analytical detection parameters, solubility behavior, and stock solution preparation protocols . For laboratories employing LC-MS/MS workflows, the 370.09 Da exact mass yields a distinct m/z signature that requires different ionization parameters compared to heavier glitazars [1].

Analytical Chemistry Metabolomics Mass Spectrometry

Pemaglitazar Mouse PPARγ Agonist Activity: Basal Reference for Species-Specific Potency Screening

Pemaglitazar demonstrates agonist activity at mouse PPARγ with an EC₅₀ of 16,400 nM (16.4 µM) in a HEK293 cell-based Gal4 transactivation assay [1]. This potency level positions Pemaglitazar as a low-to-moderate affinity reference compound for murine PPARγ, contrasting sharply with Aleglitazar's reported mouse PPARα EC₅₀ of 2,340 nM (inferred species-adjusted activity) [2]. The quantitative potency differential informs species selection for in vivo pharmacology studies, as compounds with divergent mouse receptor affinities yield incomparable pharmacodynamic responses in rodent diabetes models.

Nuclear Receptor Pharmacology Transcriptional Activation Rodent Models

Dual PPARα/γ Agonism Confirmation: Validated Mechanism for Integrated Metabolic Studies

Pemaglitazar is characterized as a dual PPARα and PPARγ agonist with confirmed hypoglycemic activity, as documented across multiple independent supplier datasheets and chemical registries . Within the glitazar class, the PPARγ/PPARα potency ratio varies dramatically: Muraglitazar is γ-preferring (EC₅₀ 110 nM γ vs. 320 nM α; ratio ~0.34), Tesaglitazar is moderately γ-preferring (EC₅₀ ~200 nM γ vs. 3,600-13,400 nM α; ratio ~0.015-0.056), and Aleglitazar is highly balanced (EC₅₀ 9 nM γ vs. 5 nM α; ratio ~1.8) [1]. Pemaglitazar's specific γ/α potency ratio remains unpublished in accessible primary literature, but its classification as a dual agonist with hypoglycemic activity confirms the core mechanism is operative.

Metabolic Disease Insulin Resistance Lipid Metabolism

Comparative Glitazar Clinical Fate: Critical Context for Compound Selection in Translational Research

Understanding the clinical outcomes of structurally related glitazars is essential for selecting appropriate compounds for translational research. Multiple dual PPARα/γ agonists—including Tesaglitazar, Muraglitazar, and Aleglitazar—were discontinued during Phase III clinical development due to various adverse events, including cardiovascular safety concerns and carcinogenicity signals [1]. Aleglitazar development was halted after the AleCardio trial demonstrated increased heart failure and fracture risk without cardiovascular benefit [2]. Pemaglitazar remains at the investigational stage, with no public reports of advanced clinical discontinuation; however, further development details remain undisclosed in accessible literature . This incomplete clinical trajectory distinguishes Pemaglitazar from definitively discontinued analogs and may inform compound selection when modeling structure-activity relationships or investigating mechanisms of glitazar-associated toxicities.

Translational Pharmacology Drug Development Cardiometabolic Safety

Pemaglitazar Application Scenarios: Evidence-Based Use Cases for Research Procurement


Murine PPARγ Transcriptional Activation Screening: Calibration and Reference Standard

In laboratories establishing or validating cell-based transactivation assays for PPARγ agonist screening, Pemaglitazar provides a characterized reference compound with a defined mouse PPARγ EC₅₀ of 16,400 nM in HEK293-Gal4 reporter systems [1]. This moderate potency value serves as a useful calibration point between high-potency agonists (e.g., rosiglitazone, PPARγ EC₅₀ ~245 nM) and weak or partial agonists. The compound's activity can be employed to establish assay dynamic range, assess inter-day reproducibility, and benchmark novel synthetic ligands against a glitazar-class reference. Procurement of Pemaglitazar for this application is specifically indicated when rodent-derived receptor systems are employed, as species-specific potency differences are well-documented within the PPAR ligand class.

Comparative Dual PPARα/γ Agonist Pharmacology: Structural Determinants of Balanced vs. Biased Activation

Researchers investigating the structural determinants of PPARα/γ dual agonism selectivity require a panel of glitazar compounds spanning diverse γ/α potency ratios. Pemaglitazar represents a structurally distinct dual agonist (C₁₈H₁₇F₃O₃S; featuring a trifluoromethyl-phenoxy moiety) that differs substantially from Aleglitazar, Tesaglitazar, and Muraglitazar in core scaffold architecture [1]. When combined with published comparator EC₅₀ data—Muraglitazar (γ-preferring, ratio ~0.34), Tesaglitazar (γ-preferring, ratio ~0.015-0.056), and Aleglitazar (balanced, ratio ~1.8)—Pemaglitazar completes a structurally diverse panel for structure-activity relationship (SAR) investigations [2][3]. This application leverages Pemaglitazar's distinct chemical identity rather than its absolute potency, making it valuable for medicinal chemistry campaigns aimed at understanding scaffold-dependent receptor activation bias.

Analytical Method Development for Glitazar-Class Compounds: Low Molecular Weight Reference

Analytical laboratories developing LC-MS/MS methods for the detection and quantification of glitazar-class compounds require chemically defined reference standards with validated purity. Pemaglitazar, with a molecular weight of 370.39 g/mol and exact mass of 370.09 Da, represents the lower end of the glitazar molecular weight spectrum—Muraglitazar is 516.19 Da, and most other dual agonists exceed 400 Da [1][2]. This physical-chemical distinction makes Pemaglitazar an appropriate reference for optimizing chromatographic separation of smaller-molecule PPAR ligands and for establishing MS ionization parameters that differ from those required for heavier analogs. Laboratories procuring Pemaglitazar for this application should note the vendor-specified purity (>98%) and storage conditions (powder at -20°C for long-term stability) to ensure method validation integrity [3].

In Vitro Mechanistic Studies of Glitazar-Associated Toxicity Pathways

Given that multiple advanced glitazars (Tesaglitazar, Muraglitazar, Aleglitazar) were discontinued due to adverse events including cardiovascular toxicity and carcinogenicity signals, Pemaglitazar serves as a structurally distinct dual PPARα/γ agonist for in vitro investigations into class-specific versus compound-specific toxicity mechanisms [1]. Researchers can employ Pemaglitazar alongside discontinued comparators to determine whether observed cellular effects (e.g., cardiomyocyte apoptosis, PPARγ-dependent gene expression changes) are conserved across diverse chemical scaffolds or unique to specific molecular structures. This application is particularly relevant for academic laboratories investigating the molecular pharmacology of PPAR-mediated adverse drug reactions and for industry groups conducting de-risking assessments of novel dual agonist candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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